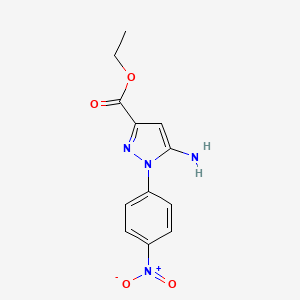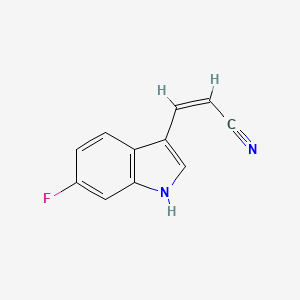
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Vue d'ensemble
Description
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C11H7FN2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Studies have investigated various structural aspects of acrylonitrile derivatives, including (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile. For instance, Sonar et al. (2005) presented 1H/13C NMR spectral data and X-ray crystal structures of similar compounds, highlighting the Z geometry of the olefinic bond connecting the indole and thiophene moieties (Sonar, Parkin, & Crooks, 2005). Additionally, Penthala et al. (2012) described the Z geometry of acrylonitrile groups in related compounds, which are linked to indole and other rings, emphasizing the planar nature of the acrylonitrile group and its impact on molecular structure (Penthala, Parkin, & Crooks, 2012).
Cytotoxicity and Pharmacophore Development
- Research by Tarleton et al. (2012) on 2-phenylacrylnitriles, a related class of compounds, has highlighted the importance of the cyanide moiety for broad-spectrum cytotoxicity. They found that certain indole-acrylonitrile derivatives showed significant potency, suggesting potential applications in cancer therapy (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).
Antioxidant Properties
- The synthesis and evaluation of pyrazolylacrylonitriles, which are structurally similar to this compound, have been studied by Parmar et al. (1999). These compounds have been examined for their effects on rat liver-microsomal lipid peroxidation, providing insights into potential antioxidant applications (Parmar et al., 1999).
Photophysical Properties
- Castillo et al. (2021) investigated the photophysical properties of acrylonitrile derivatives with core pyridine and phenyl moieties. Such studies are relevant for understanding the optical properties of this compound and its potential applications in photophysical research (Castillo et al., 2021).
Acetylcholinesterase Inhibition
- A study by Parveen et al. (2014) on (Z)-acrylonitrile analogues revealed significant acetylcholinesterase inhibition, a key factor in Alzheimer’s disease treatment. This indicates the potential application of this compound in neurological research and therapy (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).
Fluorescence and Molecular Interactions
- Ouyang et al. (2016) explored the piezochromic behaviors of AIE-active organic powders under hydrostatic pressure, including a diphenylacrylonitrile derivative. Such research sheds light on the fluorescence and molecular interaction properties of related compounds like this compound (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).
Propriétés
IUPAC Name |
(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


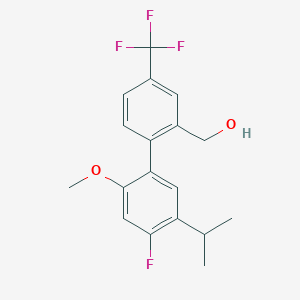

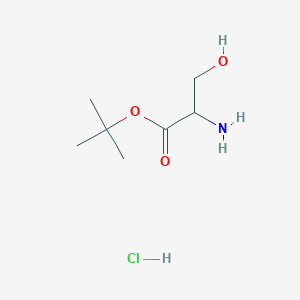
![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
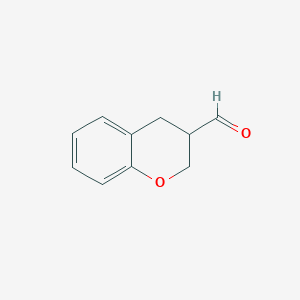

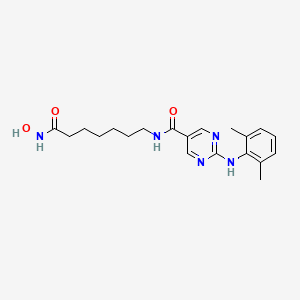
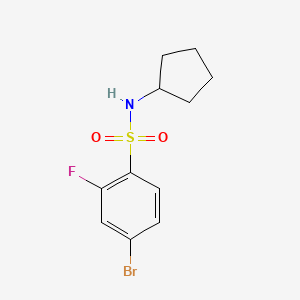

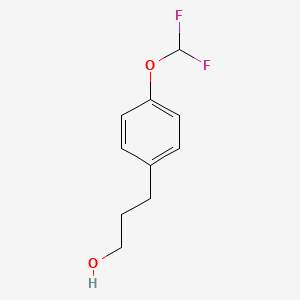
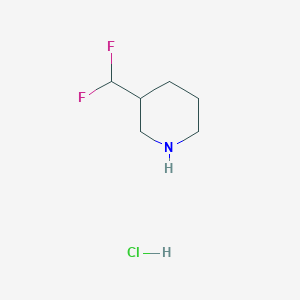

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
